molecular formula C11H9N5O B6603799 3,6-Dihydro-6-methyl-3-phenyl-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one CAS No. 163977-52-4

3,6-Dihydro-6-methyl-3-phenyl-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6603799
CAS No.: 163977-52-4
M. Wt: 227.22 g/mol
InChI Key: WXWGTAWXQUJAGX-UHFFFAOYSA-N
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Description

3,6-Dihydro-6-methyl-3-phenyl-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one is a complex organic compound belonging to the triazolopyrimidine class This compound features a fused triazole and pyrimidinone ring system, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dihydro-6-methyl-3-phenyl-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted hydrazines with α-haloketones or α-diketones under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the reaction temperature and time are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, catalyst, and reaction conditions are optimized to maximize yield and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates in the presence of a base.

  • Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of various heterocyclic compounds

Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, antibacterial, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.

Industry: In material science, this compound is used in the development of advanced materials with specific properties, such as conductivity, stability, and reactivity. Its incorporation into polymers and other materials enhances their performance and functionality.

Mechanism of Action

The mechanism by which 3,6-Dihydro-6-methyl-3-phenyl-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other biomolecules, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine

  • Indole derivatives

  • Pyrazolopyrimidinone derivatives

Uniqueness: 3,6-Dihydro-6-methyl-3-phenyl-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one stands out due to its unique structural features, which confer distinct chemical and biological properties compared to other triazolopyrimidines

Properties

IUPAC Name

6-methyl-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c1-15-7-12-10-9(11(15)17)13-14-16(10)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWGTAWXQUJAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)N=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601156614
Record name 3,6-Dihydro-6-methyl-3-phenyl-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601156614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163977-52-4
Record name 3,6-Dihydro-6-methyl-3-phenyl-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163977-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dihydro-6-methyl-3-phenyl-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601156614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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